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Compound of Interest

Compound Name: Benzene, propoxy-

Cat. No.: B152792 Get Quote

An In-depth Technical Guide to Benzene, propoxy- (CAS 622-85-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction
Benzene, propoxy-, commonly known as phenyl propyl ether or propoxybenzene, is an

organic aromatic ether with the CAS number 622-85-5.[1][2] Its structure consists of a propyl

group linked to a benzene ring via an ether bond. This compound is a colorless liquid at room

temperature with a characteristic sweet, anise-like odor.[3] It serves as a valuable intermediate

in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals,

and is also utilized as a specialty solvent.[3][4] The phenyl ether motif is a significant scaffold in

medicinal chemistry, making an understanding of simple analogues like propoxybenzene

crucial for drug design and development professionals.[5][6] This document provides a

comprehensive technical overview of its properties, synthesis, reactions, and safety

considerations.

Physicochemical Properties
The fundamental physicochemical properties of Benzene, propoxy- are summarized below.

This data is essential for its application in experimental and industrial settings.
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Property Value Source(s)

CAS Number 622-85-5 [1][2][7][8]

Molecular Formula C₉H₁₂O [1][3][4][8]

Molecular Weight 136.19 g/mol [1][4][7][9]

IUPAC Name propoxybenzene [2]

Synonyms
Phenyl propyl ether, Propyl

phenyl ether
[1][2][9]

Appearance Colorless liquid [3]

Melting Point -28°C [7]

Boiling Point
190°C (at 1 atm), 96-97°C (at

35 mmHg)
[7][10]

Solubility
Moderately soluble in water;

soluble in ethanol and ether
[3]

Elemental Analysis
C: 79.37%, H: 8.88%, O:

11.75%
[4]

Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of Benzene, propoxy-.
The following table summarizes key spectral features.
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Spectroscopic Technique Key Features and Data Source(s)

¹H NMR
Data available in various

solvents (e.g., CDCl₃)
[9][11]

¹³C NMR Full spectral data available [9]

Mass Spectrometry (MS)
Base peak m/z = 94; other

significant peaks observed
[2][12]

Infrared (IR) Spectroscopy
Transmission and vapor phase

spectra available
[1][9][10]

UV-Vis Spectroscopy λmax ≈ 279 nm (in Ethanol) [7][9]

Synthesis and Experimental Protocols
The most common and efficient method for synthesizing phenyl propyl ether is the Williamson

ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Williamson Ether Synthesis
This method proceeds by reacting sodium phenoxide with a propyl halide, such as 1-

bromopropane. The phenoxide ion acts as the nucleophile, displacing the bromide ion.

Experimental Protocol:

Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a reflux condenser

and a magnetic stirrer, dissolve phenol in a suitable anhydrous solvent (e.g., ethanol or

THF).

Add an equimolar amount of a strong base, such as sodium hydride (NaH) or sodium metal

(Na), portion-wise at 0°C to deprotonate the phenol and form sodium phenoxide. The

reaction is complete when hydrogen gas evolution ceases.

Nucleophilic Substitution: To the freshly prepared sodium phenoxide solution, add a

stoichiometric equivalent of 1-bromopropane dropwise.
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Heat the reaction mixture to reflux and maintain it for several hours until TLC or GC-MS

analysis indicates the consumption of the starting materials.

Work-up and Purification: After cooling to room temperature, quench the reaction by adding

water. Transfer the mixture to a separatory funnel and extract the aqueous layer with a

suitable organic solvent (e.g., diethyl ether or dichloromethane).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

and filter.

Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude

product can be purified by fractional distillation to yield pure phenyl propyl ether.[13][14]

Diagram 1: Williamson Ether Synthesis Workflow
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Diagram 1: Williamson Ether Synthesis Workflow

Chemical Reactivity
Benzene, propoxy- undergoes reactions typical of aromatic ethers.

Electrophilic Aromatic Substitution: The propoxy (-OPr) group is an ortho-, para-directing

activator for electrophilic aromatic substitution due to the resonance donation of the oxygen

lone pair into the benzene ring.[4] This enhanced reactivity makes it a useful precursor for

substituted aromatic compounds.

Ether Cleavage: The ether linkage is generally stable but can be cleaved under harsh

conditions using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) to yield

phenol and the corresponding propyl halide. Reaction with HCl is also possible.[14]
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Applications in Research and Drug Development
While not a drug itself, Benzene, propoxy- and related phenyl ethers are significant in the

pharmaceutical landscape.

Synthetic Intermediate: Its primary role is as a building block for more complex molecules.

The activated phenyl ring can be functionalized through various reactions, making it a

versatile starting point for synthesizing pharmaceutical ingredients and other fine chemicals.

[3][4]

Solvent: Due to its moderate polarity and relatively high boiling point, it can be used as a

solvent for specific organic reactions.[3][4]

Scaffold in Drug Design: The phenyl ether core is present in numerous bioactive molecules

and approved drugs.[5] It can act as a stable linker or a pharmacophoric element. The

strategic placement of such groups can influence a molecule's potency, metabolic stability,

and pharmacokinetic profile.[6] Understanding the properties of a simple model like

propoxybenzene provides insight into the behavior of this functional group in more complex

drug candidates.
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Diagram 2: Role as a Synthetic Intermediate
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Diagram 2: Role as a Synthetic Intermediate

Toxicology and Safety
According to GHS classifications, Benzene, propoxy- presents moderate hazards.

Hazards: It is known to cause skin irritation (H315) and serious eye irritation (H319).[2]

Handling: It should be handled in a well-ventilated area, and appropriate personal protective

equipment (PPE), including gloves and safety glasses, should be worn.[3]

Storage: For long-term stability, the compound should be stored in a dry, dark environment at

-20°C. For short-term use, storage at 0-4°C is acceptable.[4]
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Flammability: The compound can be flammable under certain conditions and should be kept

away from ignition sources.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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